2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-cyclopropyl-acetamide
CAS No.: 1353977-87-3
Cat. No.: VC8233686
Molecular Formula: C11H14BrN3O
Molecular Weight: 284.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353977-87-3 |
|---|---|
| Molecular Formula | C11H14BrN3O |
| Molecular Weight | 284.15 g/mol |
| IUPAC Name | 2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-cyclopropylacetamide |
| Standard InChI | InChI=1S/C11H14BrN3O/c12-10-5-8(3-4-14-10)7-15(9-1-2-9)11(16)6-13/h3-5,9H,1-2,6-7,13H2 |
| Standard InChI Key | YZHGSPJKFMVICB-UHFFFAOYSA-N |
| SMILES | C1CC1N(CC2=CC(=NC=C2)Br)C(=O)CN |
| Canonical SMILES | C1CC1N(CC2=CC(=NC=C2)Br)C(=O)CN |
Introduction
Structural and Physicochemical Properties
Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄BrN₃O | |
| Molecular Weight | 284.15 g/mol | |
| SMILES | C1CC1N(CC2=CC(=NC=C2)Br)C(=O)CN | |
| InChI Key | YZHGSPJKFMVICB-UHFFFAOYSA-N | |
| Purity | ≥95% (reported) |
The compound’s 3D structure reveals a planar pyridine ring with bromine at position 2 and a methylamino group at position 4. The cyclopropyl moiety and acetamide group are attached via a methylene linker, contributing to steric and electronic modulation .
Synthesis and Chemical Reactions
Challenges and Limitations
The compound’s discontinuation in commercial catalogs suggests challenges in scalability or stability . Potential issues include:
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Steric Congestion: The cyclopropyl group may hinder reaction efficiency.
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Bromine Reactivity: The bromine atom at position 2 could undergo unintended side reactions (e.g., elimination or coupling).
| Target Class | Example Targets | Rationale |
|---|---|---|
| Kinases | Tyrosine kinases, CDKs | Brominated pyridines often inhibit ATP-binding pockets. |
| G-Protein Coupled Receptors (GPCRs) | Dopamine, serotonin receptors | Cyclopropyl groups modulate receptor selectivity. |
| Enzymes | Proteases, lipases | Acetamide groups mimic natural substrates. |
Gaps in Experimental Data
No direct biological activity data (e.g., IC₅₀ values, cell-based assays) are available for this compound. Its discontinuation in catalogs may reflect unmet efficacy or toxicity concerns .
Comparative Analysis with Structural Analogues
Similar Compounds and Their Applications
Strategic Modifications for Enhanced Activity
Future Research Directions
Priority Areas for Investigation
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Synthetic Optimization:
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Biological Profiling:
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Screen against kinase panels (e.g., Aurora A, EGFR).
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Assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7).
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Computational Studies:
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Molecular docking to predict binding modes with GPCRs or proteases.
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Challenges in Drug Development
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Toxicity Concerns: Bromine atoms may pose genotoxic risks.
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Solubility Issues: Cyclopropyl groups could limit aqueous solubility.
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